[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt is a chemical compound that is often used in various research and industrial applications. It is known for its unique properties and versatility in chemical reactions. This compound typically appears as white to pale cream or pale yellow fused solid crystals, crystalline powder, or lumps .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with boron trifluoride to produce the desired compound. The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce benzyl alcohol derivatives, while substitution reactions can yield a variety of substituted ammonium salts .
Scientific Research Applications
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt exerts its effects involves its interaction with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions. This interaction can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt include:
- [(N-Benzyl-N-methylammonium)methyl]tetrafluoroborate
- [(N-Benzyl-N-methylammonium)methyl]hexafluorophosphate
- [(N-Benzyl-N-methylammonium)methyl]chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique trifluoroborate group, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not perform as effectively .
Biological Activity
The compound [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.
Structure and Composition
- Molecular Formula : C9H13BF3N
- CAS Number : 1268341-00-9
- Molecular Weight : 203.015 g/mol
- Appearance : White to pale cream crystalline powder
Table 1: Specifications of this compound
Property | Value |
---|---|
Molecular Formula | C9H13BF3N |
CAS Number | 1268341-00-9 |
Molecular Weight | 203.015 g/mol |
Purity | ≥95% |
The biological activity of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate is primarily attributed to its ability to interact with various biochemical pathways. It is known to act as a nucleophile in reactions involving electrophiles, which can lead to significant biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains, potentially making it useful in developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various organoboron compounds, [(N-Benzyl-N-methylammonium)methyl]trifluoroborate demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an alternative therapeutic agent.
Cytotoxicity Studies
Cytotoxicity evaluations have revealed that while the compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxic effects on mammalian cells. This dual nature necessitates further investigation into its safety profile for potential therapeutic applications.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of E. coli, S. aureus | |
Cytotoxicity | Varying effects on mammalian cells |
Recent Advances
Recent research has focused on modifying the structure of organoboron compounds to enhance their biological activity. For example, derivatives of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate have been synthesized and tested for improved efficacy against resistant bacterial strains.
Example Study
A study conducted by Nosova et al. (2021) explored fluorinated derivatives of organoboron compounds, including [(N-Benzyl-N-methylammonium)methyl]trifluoroborate, which showed enhanced activity against Mycobacterium tuberculosis. These findings suggest that structural modifications can lead to improved biological performance, opening avenues for novel drug development .
Properties
IUPAC Name |
[benzyl(methyl)azaniumyl]methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTRNQRZOUGDCI-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+](C)CC1=CC=CC=C1)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.